molecular formula C24H22N4O2S B11986266 2-[(1-benzyl-1H-benzimidazol-2-yl)sulfanyl]-N'-[(E)-(3-methoxyphenyl)methylidene]acetohydrazide

2-[(1-benzyl-1H-benzimidazol-2-yl)sulfanyl]-N'-[(E)-(3-methoxyphenyl)methylidene]acetohydrazide

Cat. No.: B11986266
M. Wt: 430.5 g/mol
InChI Key: HLDQCERAOGIKEH-MFKUBSTISA-N
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Description

2-[(1-benzyl-1H-benzimidazol-2-yl)thio]-N’-[(E)-(3-methoxyphenyl)methylidene]acetohydrazide is a complex organic compound that belongs to the class of benzimidazole derivatives. Benzimidazole derivatives are known for their diverse biological activities and are widely studied in medicinal chemistry for their potential therapeutic applications.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 2-[(1-benzyl-1H-benzimidazol-2-yl)thio]-N’-[(E)-(3-methoxyphenyl)methylidene]acetohydrazide typically involves a multi-step process. One common method includes the reaction of 1-benzyl-1H-benzimidazole-2-thiol with an appropriate aldehyde, followed by the condensation with hydrazine derivatives. The reaction conditions often involve the use of solvents like ethanol or dimethyl sulfoxide (DMSO) and may require refluxing to achieve the desired product .

Industrial Production Methods

While specific industrial production methods for this compound are not well-documented, the general approach would involve scaling up the laboratory synthesis procedures. This would include optimizing reaction conditions, using industrial-grade solvents, and employing continuous flow reactors to enhance yield and efficiency.

Chemical Reactions Analysis

Types of Reactions

2-[(1-benzyl-1H-benzimidazol-2-yl)thio]-N’-[(E)-(3-methoxyphenyl)methylidene]acetohydrazide can undergo various chemical reactions, including:

Common Reagents and Conditions

    Oxidation: Hydrogen peroxide in an acidic medium.

    Reduction: Sodium borohydride in ethanol.

    Substitution: Nucleophiles like amines or thiols in the presence of a base.

Major Products Formed

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield sulfoxides or sulfones, while reduction can lead to the formation of corresponding alcohols or amines .

Scientific Research Applications

2-[(1-benzyl-1H-benzimidazol-2-yl)thio]-N’-[(E)-(3-methoxyphenyl)methylidene]acetohydrazide has several scientific research applications:

Mechanism of Action

The mechanism of action of 2-[(1-benzyl-1H-benzimidazol-2-yl)thio]-N’-[(E)-(3-methoxyphenyl)methylidene]acetohydrazide involves its interaction with specific molecular targets. The benzimidazole moiety is known to bind to DNA and proteins, potentially inhibiting their function. This compound may also interfere with enzyme activity, leading to its observed biological effects .

Comparison with Similar Compounds

Similar Compounds

Uniqueness

Compared to similar compounds, 2-[(1-benzyl-1H-benzimidazol-2-yl)thio]-N’-[(E)-(3-methoxyphenyl)methylidene]acetohydrazide is unique due to its specific substitution pattern on the benzimidazole ring and the presence of the methoxy group on the phenyl ring. These structural features contribute to its distinct chemical reactivity and biological activity.

Properties

Molecular Formula

C24H22N4O2S

Molecular Weight

430.5 g/mol

IUPAC Name

2-(1-benzylbenzimidazol-2-yl)sulfanyl-N-[(E)-(3-methoxyphenyl)methylideneamino]acetamide

InChI

InChI=1S/C24H22N4O2S/c1-30-20-11-7-10-19(14-20)15-25-27-23(29)17-31-24-26-21-12-5-6-13-22(21)28(24)16-18-8-3-2-4-9-18/h2-15H,16-17H2,1H3,(H,27,29)/b25-15+

InChI Key

HLDQCERAOGIKEH-MFKUBSTISA-N

Isomeric SMILES

COC1=CC=CC(=C1)/C=N/NC(=O)CSC2=NC3=CC=CC=C3N2CC4=CC=CC=C4

Canonical SMILES

COC1=CC=CC(=C1)C=NNC(=O)CSC2=NC3=CC=CC=C3N2CC4=CC=CC=C4

Origin of Product

United States

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